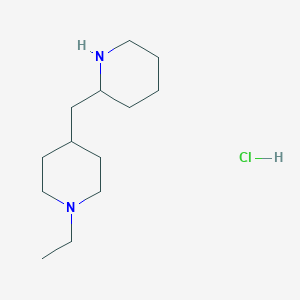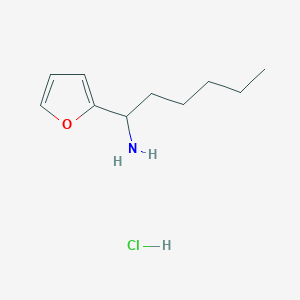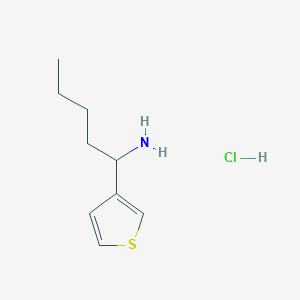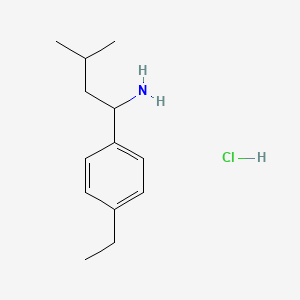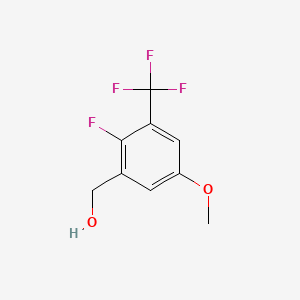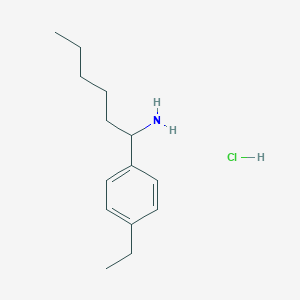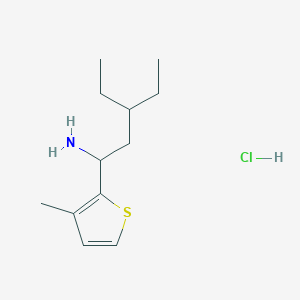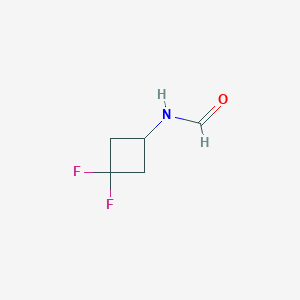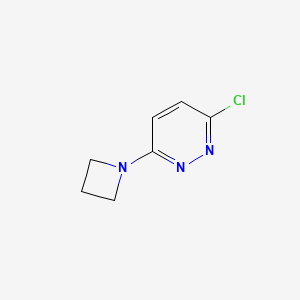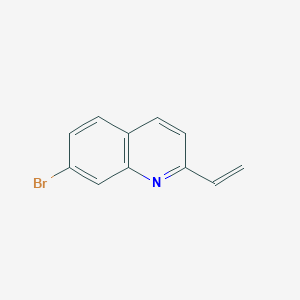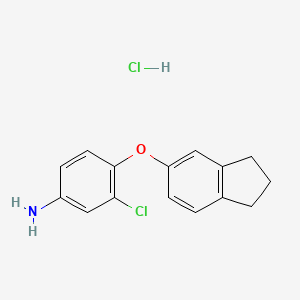
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride
Vue d'ensemble
Description
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C15H14ClNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is 259.74 . For a more detailed molecular structure analysis, you may need to refer to a dedicated chemical database or software.Physical And Chemical Properties Analysis
The molecular formula of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is C15H14ClNO, and its molecular weight is 259.74 . For a comprehensive analysis of its physical and chemical properties, you may need to refer to a dedicated chemical database or software.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of chloroaniline derivatives and their labeling with radioactive isotopes indicates the importance of these compounds in studying environmental pollutants and their behavior. For example, Bergman, Bamford, and Wachtmeister (1981) detailed the synthesis of [14C] labeled polychlorobiphenyls derived from labeled chloroanilines, showcasing the methodologies for incorporating chloroaniline structures into more complex molecules for environmental studies (Bergman, Bamford, & Wachtmeister, 1981).
Antimicrobial Activity
Compounds structurally related to chloroanilines have been evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents. For instance, Habib, Hassan, and El-Mekabaty (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity, demonstrating the potential use of chloroaniline derivatives in medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013).
Propriétés
IUPAC Name |
3-chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO.ClH/c16-14-9-12(17)5-7-15(14)18-13-6-4-10-2-1-3-11(10)8-13;/h4-9H,1-3,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOPIDLDMPEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



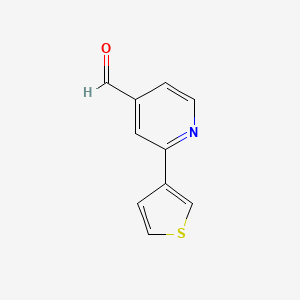
![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)
![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)
